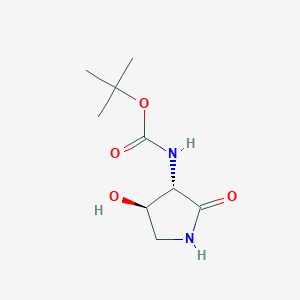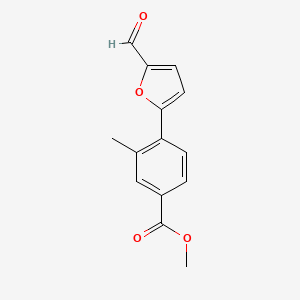
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and furan, featuring a formyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . For instance, 5-bromo-2-furaldehyde can be coupled with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium fluoride in 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate
Reduction: Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate
- Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate
- Methyl 4-(5-bromofuran-2-yl)-3-methylbenzoate
Uniqueness
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its hydroxymethyl, carboxy, or bromo analogs. This unique reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C14H12O4/c1-9-7-10(14(16)17-2)3-5-12(9)13-6-4-11(8-15)18-13/h3-8H,1-2H3 |
InChI Key |
JDNVUVBLEFEZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


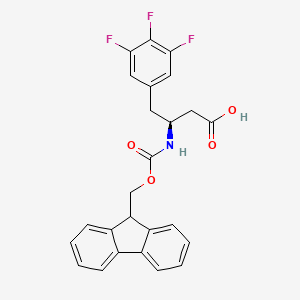
![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)
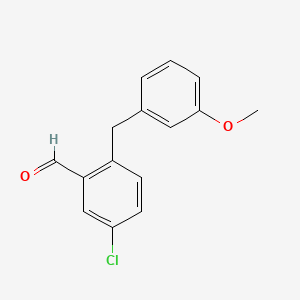
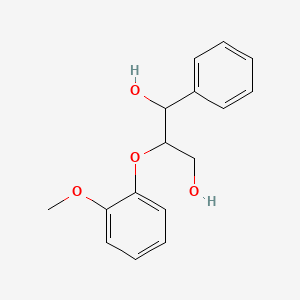
![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)
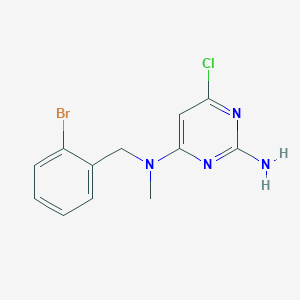
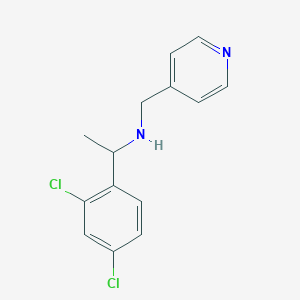
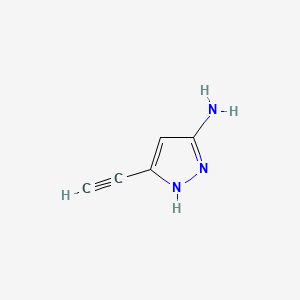
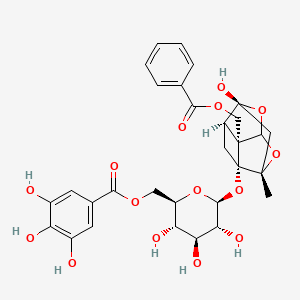
![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)
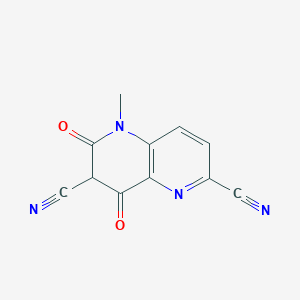
![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)

